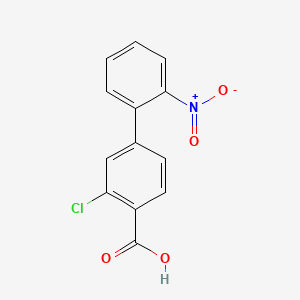

2-Chloro-4-(2-nitrophenyl)benzoic acid

Descripción

Contextualization within Biphenyl (B1667301) Carboxylic Acid Chemistry

Biphenyl carboxylic acids are a significant class of organic compounds characterized by a biphenyl backbone with one or more carboxyl groups. researchgate.netrsc.orgajgreenchem.com This structural motif is a cornerstone in the development of a wide range of functional molecules. The biphenyl structure itself imparts rigidity and thermal stability, while the carboxylic acid group provides a site for various chemical transformations and interactions, such as salt formation and esterification. researchgate.netsolubilityofthings.com

Significance in Modern Organic Synthesis and Materials Science Research

The synthesis of specifically substituted biphenyl carboxylic acids is a key focus in modern organic synthesis. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds between aryl groups. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of complex biphenyl structures from readily available starting materials. ajgreenchem.comnih.govmdpi.com

A plausible synthetic route to 2-Chloro-4-(2-nitrophenyl)benzoic acid would involve a Suzuki-Miyaura coupling reaction. This would likely entail the coupling of a protected form of 4-bromo-2-chlorobenzoic acid with 2-nitrophenylboronic acid in the presence of a palladium catalyst and a base. The choice of protecting group for the carboxylic acid would be critical to prevent side reactions.

Hypothetical Synthesis via Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Methyl 4-bromo-2-chlorobenzoate | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2-chloro-4-(2-nitrophenyl)benzoate |

Following the coupling reaction, a simple hydrolysis step would yield the final product, 2-Chloro-4-(2-nitrophenyl)benzoic acid.

In the realm of materials science, biphenyl carboxylic acids are utilized as building blocks for liquid crystals, polymers, and other functional materials. researchgate.net The rigid biphenyl core can lead to materials with enhanced thermal stability. The specific substitutions on 2-Chloro-4-(2-nitrophenyl)benzoic acid, particularly the polar nitro group, could impart interesting optical or electronic properties, making it a candidate for investigation in nonlinear optics or as a component in electronic devices.

Overview of Current and Emerging Research Trajectories

While specific research on 2-Chloro-4-(2-nitrophenyl)benzoic acid is not widely documented, the research trajectories for the broader class of substituted biphenyl carboxylic acids and nitroaromatic compounds are well-established and continue to expand.

Current research often focuses on the synthesis of novel biphenyl derivatives with tailored properties for applications in medicinal chemistry. ajgreenchem.com For example, many biphenyl-containing molecules exhibit a range of biological activities and are investigated as potential therapeutic agents. researchgate.net The structural features of 2-Chloro-4-(2-nitrophenyl)benzoic acid make it a potential precursor for the synthesis of more complex heterocyclic systems that could be screened for pharmacological activity.

Emerging research is increasingly directed towards the development of advanced materials. The design and synthesis of new organic molecules with specific electronic and photophysical properties are crucial for the advancement of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of a biphenyl scaffold with electron-withdrawing groups, as in the title compound, is a common strategy in the design of electron-transporting or luminescent materials. Future research could explore the incorporation of 2-Chloro-4-(2-nitrophenyl)benzoic acid into larger conjugated systems to investigate its potential in such applications.

Data Tables

Table 1: General Physicochemical Properties of Related Starting Materials

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | C₇H₄ClNO₄ | 201.56 | 136-140 chemicalbook.comsigmaaldrich.com |

| 4-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | 149-151 |

| 2-Nitrophenylboronic acid | 13331-25-4 | C₆H₆BNO₄ | 166.93 | 140-143 |

| Biphenyl-4-carboxylic acid | 92-92-2 | C₁₃H₁₀O₂ | 198.22 | 224-228 researchgate.net |

Table 2: Predicted Properties of 2-Chloro-4-(2-nitrophenyl)benzoic acid

| Property | Predicted Value |

| Molecular Formula | C₁₃H₈ClNO₄ |

| Molecular Weight ( g/mol ) | 277.66 |

| Physical State | Solid |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(2-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTSMTNERDSDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742754 | |

| Record name | 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-16-3 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 2 Nitrophenyl Benzoic Acid

Classical and Modern Coupling Reactions for Biphenyl (B1667301) Formation

The paramount challenge in synthesizing 2-Chloro-4-(2-nitrophenyl)benzoic acid is the creation of the carbon-carbon bond linking the 2-chlorobenzoic acid moiety to the 2-nitrophenyl ring. Various cross-coupling reactions serve as the cornerstone for this transformation.

Transition-Metal Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a highly effective method for aryl-aryl bond formation due to their mild reaction conditions and high functional group tolerance. youtube.comnih.gov A plausible Suzuki coupling route to the target molecule would involve the reaction of a boronic acid or ester derivative of one aromatic ring with a halide derivative of the other.

One potential pathway involves the coupling of 2-chloro-4-bromobenzoic acid with (2-nitrophenyl)boronic acid . The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like palladium(II) acetate, in the presence of a suitable phosphine ligand and a base. researchgate.netrsc.org

Reactants: 2-chloro-4-bromobenzoic acid and (2-nitrophenyl)boronic acid

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a ligand (e.g., SPhos, XPhos)

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biphenyl product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Catalyst precursor |

| Ligand | SPhos (4-10 mol%) | Stabilizes Pd and facilitates catalytic cycle |

| Base | K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation |

| Solvent | Toluene/H₂O (10:1) | Solubilizes reactants |

| Temperature | 80-110 °C | Provides energy for reaction |

| Typical Yield | 75-90% | Efficiency of the transformation |

Ligand-Accelerated Ullmann-Type Coupling Approaches

The Ullmann reaction, a classical copper-catalyzed method, provides an alternative for biaryl synthesis, particularly from electron-deficient aryl halides. wikipedia.org While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern advancements using specific ligands can facilitate the reaction under milder conditions. wikipedia.org

A conceivable Ullmann C-C coupling for this synthesis would involve the reaction between 2-chloro-4-iodobenzoic acid and 1-iodo-2-nitrobenzene . The presence of electron-withdrawing groups (–Cl, –COOH, –NO₂) on the aryl halides can make them more reactive towards the oxidative addition step with copper. wikipedia.org Ligands such as 1,10-phenanthroline can accelerate the coupling, allowing for lower reaction temperatures and catalytic amounts of copper.

Table 2: Modern Ullmann Coupling Conditions

| Parameter | Condition | Role |

|---|---|---|

| Copper Source | CuI (10-20 mol%) | Catalyst |

| Ligand | 1,10-Phenanthroline (20-40 mol%) | Accelerates the reaction |

| Base | Cs₂CO₃ or K₂CO₃ (2 equiv.) | Promotes the reaction |

| Solvent | DMF or NMP | High-boiling polar solvent |

| Temperature | 120-160 °C | Overcomes activation energy |

Alternative Direct Arylation Methods

Direct C-H arylation has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization of one of the coupling partners. acs.org In this context, the carboxylic acid group of 2-chlorobenzoic acid can act as a directing group to facilitate the regioselective arylation at the ortho C-H bond (the 6-position). However, achieving arylation at the 4-position (para to the chloro group) via C-H activation is more challenging and would likely require a different strategic approach or a substrate with a directing group at the 3-position.

A more viable direct arylation strategy would involve a ruthenium or palladium catalyst to couple 2-chloro-4-bromobenzoic acid with nitrobenzene , where the nitrobenzene C-H bond is activated. nih.govsemanticscholar.org The carboxylate group can coordinate to the metal center, facilitating the catalytic cycle. nih.gov This approach streamlines the synthesis by using a readily available arene instead of a pre-functionalized organometallic reagent.

Multi-Step Synthetic Routes

An alternative to direct biphenyl coupling is the construction of the target molecule through a series of reactions that modify a pre-existing biphenyl scaffold or build the functional groups sequentially.

Sequential Functional Group Interconversions

This strategy begins with a simpler biphenyl precursor, followed by the introduction or modification of the required chloro, nitro, and carboxylic acid groups.

One such pathway could start with 2-chloro-4-phenylbenzoic acid . The key step would be the regioselective nitration of the unsubstituted phenyl ring. The directing effects of the existing biphenyl system would need to be carefully considered. The 2-chlorobenzoic acid moiety is an electron-withdrawing group, which would direct the incoming nitro group to the meta-position of the other ring. To achieve the desired 2-nitro substitution, a different precursor might be necessary.

A more controlled approach involves the Sandmeyer reaction. wikipedia.orglscollege.ac.in This sequence would begin with the synthesis of 4-(2-aminophenyl)-2-chlorobenzoic acid . The amino group can then be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. mnstate.edu Subsequent treatment of the diazonium salt with a copper(I) catalyst in the presence of nitrite ions allows for the replacement of the diazonium group with a nitro group. scirp.org

Step 1: Diazotization: 4-(2-aminophenyl)-2-chlorobenzoic acid is treated with NaNO₂/HCl at 0-5 °C to form the corresponding diazonium salt.

Step 2: Nitro-de-diazoniation: The diazonium salt is then reacted with NaNO₂ in the presence of a copper catalyst to introduce the nitro group, yielding the final product.

This method offers excellent regiochemical control, as the position of the nitro group is predetermined by the position of the amino group in the precursor.

Targeted Derivatization of Precursors

This approach focuses on synthesizing a key intermediate that is readily converted to the final product. A common strategy in the synthesis of benzoic acids involves the oxidation of a methyl group. chegg.com

A plausible route could begin with the Suzuki coupling of 1-bromo-2-chloro-4-methylbenzene with (2-nitrophenyl)boronic acid . This would yield 2-chloro-4-methyl-2'-nitrobiphenyl . The final step would be the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid under heating. This route strategically places the carboxylic acid group in the final step, which can simplify the purification of the intermediate coupling product.

Table 3: Oxidation of Methyl Group to Carboxylic Acid

| Parameter | Condition |

|---|---|

| Oxidizing Agent | KMnO₄ |

| Base | NaOH or K₂CO₃ (in aqueous solution) |

| Temperature | Reflux (~100 °C) |

| Workup | Acidification (e.g., with HCl) to precipitate the carboxylic acid |

This method is advantageous as the starting materials may be more accessible or easier to handle than the corresponding benzoic acid derivatives.

Process Optimization and Scale-Up Considerations in Academic Synthesis

The academic synthesis of complex molecules like 2-Chloro-4-(2-nitrophenyl)benzoic acid necessitates a systematic approach to process optimization to ensure reproducibility, efficiency, and safety. As the scale of the synthesis increases from milligram to gram or multi-gram quantities, various parameters must be carefully considered and adjusted.

Reaction Parameter Optimization:

The optimization of a synthetic route for 2-Chloro-4-(2-nitrophenyl)benzoic acid in an academic laboratory would involve a detailed investigation of several key reaction parameters. These parameters are often interdependent and require a systematic approach, such as Design of Experiments (DoE), to efficiently identify the optimal conditions. For a plausible Suzuki-Miyaura coupling route, the following factors would be critical:

Catalyst System: The choice of palladium catalyst and ligand is paramount. Different phosphine ligands can significantly influence the reaction's efficiency. For instance, a systematic screening of common ligands would be undertaken to identify the one that provides the highest yield and purity of the final product.

Solvent: The solvent system plays a critical role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution is typically employed in Suzuki-Miyaura couplings. The ratio of these solvents would be optimized.

Temperature and Reaction Time: The reaction temperature directly impacts the reaction rate and the formation of byproducts. An optimal temperature profile, including the rate of heating and the final reaction temperature, would be determined. The reaction time would also be monitored to ensure complete conversion without significant degradation of the product.

The following interactive table illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling to synthesize 2-Chloro-4-(2-nitrophenyl)benzoic acid, starting from 2-chloro-4-bromobenzoic acid and (2-nitrophenyl)boronic acid.

| Experiment ID | Catalyst (mol%) | Ligand | Base | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (2) | SPhos | K2CO3 | Toluene/H2O (4:1) | 80 | 12 | 65 |

| 2 | Pd(OAc)2 (2) | XPhos | K2CO3 | Toluene/H2O (4:1) | 80 | 12 | 78 |

| 3 | Pd(OAc)2 (2) | XPhos | Cs2CO3 | Toluene/H2O (4:1) | 80 | 12 | 85 |

| 4 | Pd(OAc)2 (1) | XPhos | Cs2CO3 | Dioxane/H2O (4:1) | 90 | 8 | 92 |

| 5 | Pd(OAc)2 (1) | XPhos | Cs2CO3 | Dioxane/H2O (4:1) | 100 | 6 | 90 |

Scale-Up Challenges in an Academic Setting:

Scaling up the synthesis of 2-Chloro-4-(2-nitrophenyl)benzoic acid from a small laboratory scale (milligrams) to a larger academic scale (grams to tens of grams) presents several challenges:

Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reaction vessel size increases, making heat dissipation less efficient. This can lead to localized overheating and the formation of impurities. In an academic setting, this is often managed by using larger reaction flasks with efficient stirring and controlled addition of reagents, or by employing specialized jacketed reactors for better temperature regulation.

Mass Transfer: Inefficient mixing in larger reactors can lead to concentration gradients and reduced reaction rates. The choice of stirrer (e.g., magnetic vs. overhead mechanical stirrer) and the stirring speed become critical to ensure homogeneity.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions in a separatory funnel, can become cumbersome and time-consuming with larger volumes. Similarly, chromatographic purification, a common technique in academia for small-scale synthesis, can be impractical for larger quantities. Alternative purification methods like recrystallization need to be developed and optimized.

Reagent Handling and Stoichiometry: The handling of larger quantities of reagents requires more stringent safety precautions. Accurate measurement and transfer of reactants are also crucial to maintain the optimized stoichiometry.

Isolation of the Final Product: The filtration and drying of larger amounts of solid product require appropriate equipment, such as larger Buchner funnels and vacuum ovens, to ensure efficient and complete removal of solvents.

The following table summarizes some of the key considerations and potential solutions when scaling up the synthesis in an academic laboratory.

| Challenge | Small Scale (mg) | Large Scale (g) | Academic Scale-Up Solution |

| Heat Transfer | Easy to control with oil bath | Potential for exotherm | Slower addition of reagents, use of a larger flask to increase surface area, monitoring internal temperature. |

| Mixing | Magnetic stirrer | Inefficient mixing | Use of a mechanical overhead stirrer. |

| Purification | Column chromatography | Impractical | Development of a robust recrystallization protocol. |

| Product Isolation | Small filter funnel | Slow filtration | Use of a larger Buchner funnel and appropriate filter paper. |

By systematically addressing these optimization and scale-up considerations, a reliable and efficient process for the academic synthesis of 2-Chloro-4-(2-nitrophenyl)benzoic acid can be established.

Reactivity and Chemical Transformations of 2 Chloro 4 2 Nitrophenyl Benzoic Acid

Reactions Involving the Nitro Aromatic Moiety

The nitro group attached to one of the phenyl rings is a key site for chemical modification, primarily through reduction, which opens pathways to a diverse range of derivatives, including various heterocyclic systems.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. For aromatic nitro compounds, this conversion is typically achieved with high efficiency using various reducing agents. wikipedia.org While specific studies on 2-Chloro-4-(2-nitrophenyl)benzoic acid are not prevalent, the reactivity is predicted by well-established methods for similar molecules.

Common methods for this transformation include catalytic hydrogenation and the use of dissolving metals. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas is a clean and efficient method. masterorganicchemistry.com For instance, the nitro group in the structurally related compound 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid can be effectively reduced to an amino group using hydrogen gas with a palladium catalyst.

Alternatively, metal-based reducing systems in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are robust and historically significant methods for nitro group reduction. masterorganicchemistry.com Other reagents like sodium hydrosulfite or tin(II) chloride also serve as effective agents for this purpose. wikipedia.org A study on the selective reduction of aromatic nitro compounds highlighted the use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder as a mild and efficient method that avoids harsh acidic conditions and high pressures. niscpr.res.in

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Common, efficient, and clean catalytic method. masterorganicchemistry.com |

| Fe, HCl | Acidic aqueous solution, heat | Classical, cost-effective industrial method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Solvent (e.g., Ethanol), heat | A standard laboratory method for selective reduction. wikipedia.org |

| Zn, NH₄Cl | Aqueous or alcoholic solution | Mild conditions, useful for generating hydroxylamines as intermediates. wikipedia.org |

The resulting 4-(2-aminophenyl)-2-chlorobenzoic acid is a valuable intermediate, with the newly formed amino group providing a nucleophilic site for further derivatization.

The primary product of nitro group reduction, the corresponding aniline (B41778) derivative, is a critical precursor for the synthesis of nitrogen-containing heterocycles. The amino group, being nucleophilic, can react with the carboxylic acid moiety within the same molecule (intramolecularly) or with external electrophilic reagents to construct a variety of heterocyclic rings.

For example, intramolecular condensation between the amino group and the carboxylic acid group (or its activated form, such as an acyl chloride) could potentially lead to the formation of a lactam. Specifically, the reduction of 2-Chloro-4-(2-nitrophenyl)benzoic acid would yield 4-(2-aminophenyl)-2-chlorobenzoic acid. This intermediate possesses both an amino group and a carboxylic acid, which are positioned in a way that could facilitate the synthesis of complex, fused heterocyclic systems, such as derivatives of dibenzo[b,f]azepine, upon activation and cyclization. The exact nature of the heterocyclic product would depend on the reaction conditions and the reagents used to facilitate the cyclization.

Reactions at the Chloro Substituent

The chlorine atom attached to the benzoic acid ring is another key reactive site, primarily for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The aryl chloride in 2-Chloro-4-(2-nitrophenyl)benzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-Cl bond towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group (the chloride). libretexts.orgopenstax.org In this molecule, the carboxylic acid group is ortho to the chlorine, and the entire 2-nitrophenyl substituent at the para position acts as a powerful EWG. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution. libretexts.orgyoutube.com

A wide range of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functionalities. While specific examples for the title compound are scarce, the chloro group in the related 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is known to be replaceable by other nucleophiles.

Table 2: Potential Nucleophiles for SNAr Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (-OH) |

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether (-OR) |

| Ammonia | Ammonia (NH₃) | Aniline (-NH₂) |

| Amine | Primary/Secondary Amine (RNH₂/R₂NH) | Substituted Aniline (-NHR/-NR₂) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SR) |

The aryl chloride functionality is an excellent handle for modern metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the chlorine with an alkyl, vinyl, or aryl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene product.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, providing an alternative route to substituted anilines.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for late-stage functionalization in complex syntheses.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can be converted into a wide array of other functionalities.

Standard transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with an alkyl halide after conversion to the carboxylate salt.

Amide Formation: Reaction with an amine to form an amide. This reaction typically requires the use of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) with a catalyst like 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid and avoid the formation of an unreactive ammonium (B1175870) carboxylate salt. chemicalbook.com

Conversion to Acyl Chloride: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. nih.govlibretexts.org This acyl chloride is a key intermediate for the synthesis of esters, amides, and other acyl derivatives under mild conditions.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, with borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). libretexts.org The use of borane is particularly advantageous if the reduction of the nitro group is to be avoided. libretexts.org

Table 3: Common Transformations of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst) | Ester (-COOR) |

| Amide Formation | R-NH₂, EDCI, DMAP | Amide (-CONHR) |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |

Esterification and Amidation Reactions

The carboxylic acid group of 2-Chloro-4-(2-nitrophenyl)benzoic acid is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved through reaction with an alcohol under acidic conditions. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common method. usm.myresearchgate.net Microwave-assisted methods can also be employed to accelerate the reaction, often leading to high yields in shorter time frames. usm.my For sterically hindered benzoic acids, alternative methods such as reaction of their silver salts with alkyl halides may be necessary. researchgate.net

Amidation , the formation of an amide, occurs upon reaction with a primary or secondary amine. Direct condensation is possible but often requires high temperatures to drive off the water formed. sciepub.com More frequently, the reaction is facilitated by catalysts such as boric acid or titanium(IV) complexes, which allow for milder conditions. nih.govresearchgate.net The reactivity can be influenced by the electronic properties of the amine, with electron-releasing groups on the amine generally accelerating the condensation. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Excess Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Methyl or Ethyl Ester | usm.myresearchgate.net |

| Esterification | Alcohol, Solid Acid Catalyst (e.g., Phosphoric acid-modified Montmorillonite K10), Reflux | Corresponding Ester | ijstr.orgepa.gov |

| Amidation | Amine, Boric Acid, Toluene, Reflux (Dean-Stark) | Corresponding Amide | sciepub.com |

| Amidation | Amine, TiCl₄, Pyridine, 85 °C | Corresponding Amide | nih.gov |

| Amidation | Amine, PPh₃, N-chlorophthalimide, CH₃CN, RT | Corresponding Amide | acs.org |

Carboxyl Group Activation and Derivatization for Complex Molecule Synthesis

To enhance the electrophilicity of the carboxyl carbon for reactions with weak nucleophiles, the hydroxyl group must be converted into a better leaving group. This "activation" is a critical step for using 2-Chloro-4-(2-nitrophenyl)benzoic acid as a building block in the synthesis of more complex molecules.

A standard method for activating carboxylic acids is their conversion to highly reactive acyl chlorides . This is commonly accomplished by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). researchgate.netchemistrysteps.com Once formed, the acyl chloride derivative of 2-Chloro-4-(2-nitrophenyl)benzoic acid can readily react with a wide array of nucleophiles—such as amines, alcohols, and organometallic reagents—to form amides, esters, and ketones, respectively. masterorganicchemistry.com

Investigations into Aromatic Ring Reactivity

The reactivity of the biphenyl (B1667301) system is governed by the electronic properties of its substituents. Both rings are electron-deficient due to the presence of electron-withdrawing groups, which influences both electrophilic substitution and redox reactions.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) on the benzoic acid ring of the title compound is expected to be challenging due to the presence of multiple deactivating substituents. The carboxyl group (-COOH) is a strong deactivating, meta-directing group. youtube.comquora.comnumberanalytics.com The chloro group (-Cl) is also deactivating but is an ortho, para-director. libretexts.orgunizin.org The large 2-nitrophenyl group at the 4-position is deactivating and exerts significant steric hindrance.

The directing effects of the substituents are in opposition. The -COOH group directs incoming electrophiles to the 5-position, while the -Cl group directs to the 6-position (para position is blocked). Given the strong deactivating nature of the carboxyl group and the combined steric bulk of the substituents at positions 2 and 4, substitution is difficult. If a reaction were to occur under forcing conditions, the electrophile would most likely add to the 5-position, which is directed by the powerful meta-directing carboxyl group and is less sterically hindered than the 3- or 6-positions. msu.edulibretexts.orgorganicchemistrytutor.com

Oxidative and Reductive Pathways of the Biphenyl System

The redox chemistry of 2-Chloro-4-(2-nitrophenyl)benzoic acid is dominated by the nitro group and the stability of the aromatic rings.

Reductive Pathways: The most facile transformation is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a common and high-yielding reaction for which numerous reagents are effective. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is a standard method. commonorganicchemistry.com However, to avoid potential dehalogenation of the chloro-substituent, chemical reducing agents are often preferred. commonorganicchemistry.com Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media are highly effective for selectively reducing aromatic nitro groups in the presence of other sensitive functionalities. scispace.comcommonorganicchemistry.comstrategian.comresearchgate.net

The resulting product, 2-Chloro-4-(2-aminophenyl)benzoic acid, is a valuable intermediate. The proximity of the newly formed amino group and the carboxylic acid allows for intramolecular cyclization reactions. One of the most significant applications of 2-nitrobiphenyl (B167123) derivatives is their use in the synthesis of carbazoles through reductive cyclization. acs.orgnih.govorganicreactions.org This transformation can be mediated by reagents like triphenylphosphine (B44618) (PPh₃) or palladium catalysts, which effect the reduction of the nitro group and subsequent ring closure to form the tricyclic carbazole (B46965) core. scite.aiunimi.it

Oxidative Pathways: The biphenyl system in 2-Chloro-4-(2-nitrophenyl)benzoic acid is generally resistant to oxidation due to the deactivating nature of its substituents. Strong oxidizing agents under harsh conditions would likely lead to non-selective degradation of the aromatic rings. The alkyl side-chains of aromatic rings are susceptible to oxidation, but this molecule lacks such a feature. msu.edu

Research on 2-Chloro-4-(2-nitrophenyl)benzoic Acid Remains Undisclosed

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the chemical compound 2-Chloro-4-(2-nitrophenyl)benzoic acid . Despite extensive queries targeting its solid-state properties, spectroscopic analysis, and solution-phase behavior, no specific studies, data, or scholarly articles detailing its synthesis, characterization, or advanced structural elucidation were found.

This absence of information in the public domain prevents the compilation of a detailed scientific article as outlined in the initial request. Key areas of investigation, including polymorphism, co-crystallization strategies, X-ray diffraction analysis, and solution-phase dynamics, appear to be unexplored or at least not publicly documented for this particular compound.

While research exists for structurally similar molecules, such as 2-chloro-4-nitrobenzoic acid, the unique arrangement of the 2-nitrophenyl substituent in the target compound means that data from these analogues cannot be extrapolated to accurately describe the properties of 2-Chloro-4-(2-nitrophenyl)benzoic acid.

Therefore, the requested article focusing on the advanced spectroscopic and structural elucidation of 2-Chloro-4-(2-nitrophenyl)benzoic acid cannot be generated at this time due to the unavailability of the necessary scientific data. Further research and publication in peer-reviewed journals would be required before a comprehensive and accurate article on this specific compound could be written.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 4 2 Nitrophenyl Benzoic Acid

Vibrational and Electronic Spectroscopy for Structural Feature Analysis

Detailed research findings, including FT-IR, Raman, and UV-Vis data, specifically for 2-Chloro-4-(2-nitrophenyl)benzoic acid are not available in the reviewed scientific literature. Vibrational and electronic spectroscopy are powerful techniques for elucidating molecular structure. For a hypothetical molecule with this name, analysis would typically focus on identifying characteristic signals from its key functional groups.

Vibrational Spectroscopy (FT-IR and Raman): This analysis would aim to identify the vibrational modes of the molecule. Key expected vibrations would include the O-H stretching and C=O carbonyl stretching of the carboxylic acid group, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various C-H and C=C stretching and bending modes associated with the two aromatic rings.*

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum would reveal information about the electronic transitions within the molecule. The presence of two conjugated aromatic rings, along with the nitro and carboxylic acid chromophores, would be expected to produce characteristic π→π* and n→π* transitions. The position and intensity of these absorption bands provide insight into the electronic structure and extent of conjugation in the molecule. libretexts.org*

Without experimental or calculated spectra, a detailed analysis with specific peak assignments and data tables for "2-Chloro-4-(2-nitrophenyl)benzoic acid" cannot be constructed.

Computational and Theoretical Investigations of 2 Chloro 4 2 Nitrophenyl Benzoic Acid

Quantum Chemical Calculations

No published data is available on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the energy gap for 2-Chloro-4-(2-nitrophenyl)benzoic acid. This analysis would have provided insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

There is no available research detailing the Molecular Electrostatic Potential (MEP) surface of 2-Chloro-4-(2-nitrophenyl)benzoic acid. An MEP map would have been instrumental in identifying the electrophilic and nucleophilic sites on the molecule, crucial for understanding its intermolecular interactions.

Specific values for global and local chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, have not been calculated or reported for 2-Chloro-4-(2-nitrophenyl)benzoic acid. These descriptors are fundamental in predicting the molecule's reactivity and stability.

Molecular Dynamics and Docking Studies (focused on theoretical molecular interactions)

No studies on the conformational analysis or the potential energy landscapes of 2-Chloro-4-(2-nitrophenyl)benzoic acid were found. Such an analysis would reveal the molecule's preferred three-dimensional structures and the energy barriers between different conformations.

There is no publicly available research on the use of 2-Chloro-4-(2-nitrophenyl)benzoic acid in ligand-receptor interaction modeling or its potential design as a molecular probe. Molecular docking studies would be necessary to predict its binding affinity and mode of interaction with biological targets.

Lack of Available Data for 2-Chloro-4-(2-nitrophenyl)benzoic Acid

Following a comprehensive search for computational and theoretical investigations into the chemical compound "2-Chloro-4-(2-nitrophenyl)benzoic acid," it has been determined that there is a significant lack of available scientific literature and data specifically pertaining to this molecule.

Consequently, it is not possible to generate a scientifically accurate and informative article on the "" with a focus on "Structure-Reactivity Relationship Modeling" as requested. The absence of primary research on this specific compound prevents the creation of a detailed and factual report.

Therefore, the requested article cannot be provided at this time due to the unavailability of the necessary scientific data.

Mechanistic Studies of Reactions Involving 2 Chloro 4 2 Nitrophenyl Benzoic Acid

Kinetic Analysis of Reaction Pathways

Kinetic analysis is a powerful tool for elucidating reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations, temperature, and the electronic nature of substituents.

The determination of the rate-determining step (RDS) is a central aspect of kinetic analysis. While specific kinetic studies on reactions of 2-Chloro-4-(2-nitrophenyl)benzoic acid are not extensively documented in publicly available literature, we can infer potential mechanistic pathways from studies on analogous systems. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the reactivity of the chloro-substituted ring, the mechanism can proceed in a stepwise manner.

A study on the aminolysis of 2-chloro-4-nitrophenyl benzoates revealed a stepwise mechanism with a change in the rate-determining step depending on the nucleophile's basicity. koreascience.kr For reactions involving 2-Chloro-4-(2-nitrophenyl)benzoic acid, a similar scenario could be envisioned. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate. The formation or decomposition of this intermediate could be the rate-determining step.

Hypothetical Rate-Determining Steps in a Nucleophilic Substitution Reaction:

| Step | Description | Kinetic Implication |

| Step 1: Nucleophilic Attack | The nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral Meisenheimer intermediate. | If this is the RDS, the reaction rate will be dependent on the concentrations of both the substrate and the nucleophile. |

| Step 2: Departure of Leaving Group | The chloride ion is expelled from the Meisenheimer intermediate to form the final product. | If this is the RDS, the reaction rate may be less sensitive to the nucleophile's concentration, particularly if the intermediate is formed rapidly and reversibly. |

The presence of the nitro group in the second phenyl ring of 2-Chloro-4-(2-nitrophenyl)benzoic acid would also influence the electronic properties of the entire molecule, potentially affecting the stability of intermediates and transition states, and thereby the identity of the rate-determining step.

Linear Free Energy Relationships (LFERs) are instrumental in understanding the electronic effects of substituents on reaction rates and equilibria. The Hammett and Brønsted equations are prominent examples.

The Hammett equation , log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through substituent constants (σ) and a reaction constant (ρ). libretexts.orgcambridge.org The sign and magnitude of ρ provide insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge. libretexts.org For nucleophilic aromatic substitution on the chloro-substituted ring of 2-Chloro-4-(2-nitrophenyl)benzoic acid, a significant positive ρ value would be expected, as electron-withdrawing substituents would stabilize the negatively charged Meisenheimer intermediate.

The Brønsted equation , log(k) = αpKa + C, correlates the rate constant of a reaction with the pKa of the catalyst or reactant. A downward curvature in a Brønsted-type plot can signify a change in the rate-determining step as the basicity of the nucleophile changes. koreascience.kr In a kinetic study of the reaction of 2-chloro-4-nitrophenyl benzoate (B1203000) with primary amines, a curved Brønsted plot was observed, consistent with a change from rate-determining breakdown of the tetrahedral intermediate for less basic amines to rate-determining formation of the intermediate for more basic amines. koreascience.kr A similar trend could be anticipated for reactions of 2-Chloro-4-(2-nitrophenyl)benzoic acid with a series of nucleophiles.

Illustrative Hammett Data for a Related Reaction System The following table presents hypothetical Hammett data for a nucleophilic substitution reaction on a substrate structurally related to 2-Chloro-4-(2-nitrophenyl)benzoic acid, illustrating the effect of substituents on the reaction rate.

| Substituent (X) | σ (Substituent Constant) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | -0.58 |

| -CH₃ | -0.17 | -0.35 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.49 |

| -NO₂ | 0.78 | 1.65 |

This table is for illustrative purposes and does not represent actual experimental data for 2-Chloro-4-(2-nitrophenyl)benzoic acid.

Elucidation of Catalytic Cycles and Reaction Intermediates

Many synthetic transformations that could involve 2-Chloro-4-(2-nitrophenyl)benzoic acid, such as cross-coupling reactions to form more complex biaryl systems, are catalytic. Understanding the catalytic cycle and identifying key intermediates is paramount.

The synthesis of biphenyl (B1667301) carboxylic acids is often achieved through palladium-catalyzed Suzuki-Miyaura coupling or copper-catalyzed Ullmann condensation reactions. researchgate.netwikipedia.orgacs.orgnih.gov

In a Suzuki-Miyaura coupling , a plausible catalytic cycle for the reaction of 2-Chloro-4-(2-nitrophenyl)benzoic acid with an arylboronic acid would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of 2-Chloro-4-(2-nitrophenyl)benzoic acid to form a Pd(II) intermediate.

Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the biphenyl product. rsc.orgyoutube.com

An Ullmann condensation to form a C-N or C-O bond at the chloro-substituted position would likely proceed through a copper-based catalytic cycle. Kinetic studies on similar reactions suggest a mechanism involving oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. wikipedia.org

Key Intermediates in Catalytic Cross-Coupling Reactions:

| Reaction Type | Key Intermediates |

| Suzuki-Miyaura Coupling | Aryl-Pd(II)-halide complex, Diaryl-Pd(II) complex. rsc.org |

| Ullmann Condensation | Aryl-Cu(III) intermediate. wikipedia.org |

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a definitive method for validating proposed reaction mechanisms by tracing the fate of atoms throughout a reaction. While no specific isotopic labeling studies have been reported for reactions involving 2-Chloro-4-(2-nitrophenyl)benzoic acid, the principles of this technique can be applied to hypothesize how it could be used.

For instance, to confirm the mechanism of a Suzuki-Miyaura coupling, one could use a ¹³C-labeled 2-Chloro-4-(2-nitrophenyl)benzoic acid at the carbon atom bonded to the chlorine. Analysis of the resulting biphenyl product by ¹³C NMR or mass spectrometry would confirm that this specific carbon atom is part of the newly formed C-C bond, thus validating the proposed atom connectivity changes in the catalytic cycle. researchgate.net

Similarly, in studying a potential intramolecular cyclization, labeling the carboxylic acid oxygen with ¹⁸O could determine whether the cyclization proceeds via an esterification-type mechanism. The position of the ¹⁸O in the product would reveal the mechanistic pathway. researchgate.net The use of deuterium (B1214612) labeling in the solvent or on one of the reactant molecules can also help to elucidate the role of proton transfer steps in the mechanism.

The application of these advanced mechanistic techniques, while not yet reported for 2-Chloro-4-(2-nitrophenyl)benzoic acid itself, provides a clear roadmap for future research to unravel the intricate details of its chemical reactivity.

Applications in Advanced Organic Synthesis Research

Role as a Building Block for Complex Heterocyclic Systems

The true synthetic potential of 2-Chloro-4-(2-nitrophenyl)benzoic acid is most evident in its suitability as a precursor for complex heterocyclic systems. The strategic positioning of the nitro group and the carboxylic acid across the two phenyl rings allows for intramolecular cyclization reactions to form rigid, polycyclic structures, most notably derivatives of phenanthridinone.

The key transformation involves a reductive cyclization pathway. The first step is the selective reduction of the nitro group (–NO₂) to an amino group (–NH₂). This can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C). This initial reaction yields the crucial intermediate, 2-Chloro-4-(2-aminophenyl)benzoic acid.

Once the amino-acid intermediate is formed, it is primed for intramolecular cyclization. The amino group can react with the carboxylic acid group in an intramolecular amidation (or lactamization) reaction. This step is typically promoted by heat or the use of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. This acid-catalyzed condensation eliminates a molecule of water to form a stable, tricyclic lactam. The resulting heterocyclic core is a chloro-substituted phenanthridin-6(5H)-one. Phenanthridinone and its derivatives are important scaffolds in medicinal chemistry, known for their diverse biological activities.

Table 1: Proposed Synthesis of Chloro-Substituted Phenanthridinone

| Step | Starting Material | Intermediate | Final Product |

|---|---|---|---|

| 1. Reduction | 2-Chloro-4-(2-nitrophenyl)benzoic acid | 2-Chloro-4-(2-aminophenyl)benzoic acid | - |

| 2. Cyclization | - | 2-Chloro-4-(2-aminophenyl)benzoic acid | Chloro-substituted phenanthridin-6(5H)-one |

Precursor in the Synthesis of Advanced Organic Materials

The rigid and elongated structure of 2-Chloro-4-(2-nitrophenyl)benzoic acid makes it a promising candidate for the development of advanced organic materials, such as liquid crystals and specialty polymers.

Liquid Crystals: Molecules that exhibit liquid crystalline (mesomorphic) phases often possess a rigid, rod-like core (mesogen). The bi-aryl structure of 2-Chloro-4-(2-nitrophenyl)benzoic acid provides this necessary rigidity. The properties of potential liquid crystals derived from this molecule could be finely tuned through chemical modification:

Esterification: The carboxylic acid group can be readily converted into a wide variety of esters. By attaching different alkyl or aromatic groups, the molecule's aspect ratio and polarity can be systematically altered to control the temperature range and type of liquid crystal phase (e.g., nematic, smectic).

Polar Groups: The presence of the chloro and nitro substituents introduces significant dipole moments, which can enhance the intermolecular interactions necessary for the formation of stable mesophases.

Polymers: The carboxylic acid functionality allows 2-Chloro-4-(2-nitrophenyl)benzoic acid to be used as a monomer in polymerization reactions. It can be incorporated into polyesters or polyamides through condensation polymerization with appropriate diol or diamine co-monomers. The bulky and polar substituents on the polymer backbone would impart unique properties to the resulting material, such as:

High Thermal Stability: The aromatic rings contribute to a high glass transition temperature (Tg).

Modified Solubility: The polar nitro group and chloro atom can influence the polymer's solubility in organic solvents.

Optical Properties: The nitroaromatic chromophore can impart specific optical or electro-optical properties.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

Molecular recognition relies on specific, non-covalent interactions between a host molecule (e.g., a receptor) and a guest molecule (a ligand or probe). 2-Chloro-4-(2-nitrophenyl)benzoic acid possesses several functional groups that can participate in key binding interactions, making it an interesting scaffold for designing chemical probes and ligands.

The utility of its functional groups in molecular recognition is detailed below.

Table 2: Functional Groups and Their Potential Roles in Molecular Recognition

| Functional Group | Potential Interaction | Role in Binding |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor), Ionic Interactions (as Carboxylate) | Forms strong, directional hydrogen bonds with receptor sites; can form salt bridges with positively charged amino acid residues. |

| Nitro Group | Hydrogen Bonding (Acceptor), Dipole-Dipole Interactions | Acts as a strong hydrogen bond acceptor and contributes to the molecule's overall polarity. |

| Aromatic Rings | π-π Stacking | Engages in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in proteins. |

| Chloro Group | Halogen Bonding | Can act as a halogen bond donor, interacting with Lewis basic sites (e.g., carbonyl oxygens) in a receptor. |

Furthermore, the reduced form, 2-Chloro-4-(2-aminophenyl)benzoic acid, is an excellent precursor for bidentate ligands. The amino group and the carboxylate can act together to chelate metal ions. This bidentate N,O-coordination motif is a common feature in ligands used for catalysis, metal sensing, or as metalloprotein inhibitors. The specific substitution pattern on the aromatic rings can be used to modulate the electronic properties and steric environment of the metal-binding site, allowing for the rational design of ligands with high affinity and selectivity for a target ion. The related compound 2-chloro-4-nitrobenzoic acid has been explored for its ability to form co-crystals and molecular salts, highlighting the utility of this substitution pattern in creating specific intermolecular interactions. researchgate.netnih.govnih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 2 Chloro 4 2 Nitrophenyl Benzoic Acid

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of biaryl compounds like 2-Chloro-4-(2-nitrophenyl)benzoic acid traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Future research could focus on making these processes more environmentally benign.

Green chemistry principles can be applied to reduce the environmental impact of synthesizing this molecule. inovatus.es Key areas of development would include the use of greener solvents, more efficient catalytic systems, and energy-efficient processes. gctlc.org The Suzuki-Miyaura reaction is a powerful tool for creating the C-C bond at the core of the biaryl structure, but conventional methods often use hazardous organic solvents. inovatus.es Research could explore replacing these with water or bio-based solvents, which have shown promise in other Suzuki coupling reactions. inovatus.esrsc.org

Another avenue is the development of highly active and recyclable catalysts. This would involve designing catalysts on sustainable ligands or recyclable supports that demonstrate high stability and activity in eco-friendly solvents. inovatus.es Achieving high yields with lower catalyst loadings and shorter reaction times would contribute to a more sustainable and cost-effective synthesis. inovatus.esgctlc.org The use of aqueous potassium carbonate as a benign base is one such approach that has been successful in other contexts. gctlc.org

Table 1: Hypothetical Comparison of Traditional vs. Green Synthesis Parameters for 2-Chloro-4-(2-nitrophenyl)benzoic acid via Suzuki Coupling

| Parameter | Traditional Method | Potential Green Method |

| Solvent | Tetrahydrofuran (B95107) (THF), Toluene | Water, Isopropyl Acetate (i-PrOAc) |

| Base | Sodium Ethoxide, Cesium Carbonate | Potassium Carbonate (K₂CO₃) |

| Catalyst | Homogeneous Palladium Complex | Recyclable Supported Palladium Catalyst |

| Energy Input | High temperature, long reaction times | Lower temperature, shorter reaction times |

| Sustainability | High environmental impact | Reduced environmental impact, potential for catalyst recycling |

This table is illustrative and based on green chemistry principles applied to analogous reactions.

Exploration of Novel Chemical Reactivity Patterns and Unconventional Transformations

Beyond established synthetic routes, future research can delve into novel ways to synthesize and modify 2-Chloro-4-(2-nitrophenyl)benzoic acid. One area of interest is the use of carboxylic acids themselves as coupling partners, which is an emerging field. Decarbonylative cross-coupling reactions, where the carboxylic acid group is used to form the biaryl linkage with loss of carbon monoxide (CO), offer an alternative to traditional methods that rely on aryl halides. nih.govrsc.org This approach could provide a more direct route to the target molecule or its derivatives. nih.gov

Another unconventional approach involves C-H activation, where a C-H bond is directly functionalized. This strategy could potentially be used to construct the biaryl framework or to further modify the molecule without the need for pre-functionalized starting materials, thus improving atom economy.

The reactivity of the existing functional groups also warrants exploration. For instance, the nitro group could be reduced to an amine, opening pathways to a wide array of new derivatives such as amides, sulfonamides, and heterocyclic compounds. The chloro and carboxylic acid groups also offer sites for further chemical transformations, leading to a diverse library of related molecules with potentially interesting properties. Research into the selective transformation of one functional group in the presence of others would be a key challenge.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Chloro-4-(2-nitrophenyl)benzoic acid could be significantly advanced by integrating it with flow chemistry and automated platforms. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better process control, and easier scalability. youtube.com

For biaryl synthesis, flow chemistry can enable the safe use of highly reactive intermediates, such as benzynes, which can be generated and consumed in situ within minutes. rsc.org It also allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. youtube.com A multi-step sequence, such as a lithiation/borylation/Suzuki-coupling, could be "telescoped" into a continuous flow process, greatly improving efficiency. mit.edu The use of packed-bed reactors containing a solid-supported catalyst or reagent is a common strategy in flow chemistry that facilitates product purification and catalyst recycling. youtube.com

Table 2: Illustrative Parameters for a Hypothetical Flow Synthesis of 2-Chloro-4-(2-nitrophenyl)benzoic acid

| Parameter | Setting | Rationale |

| Reactor Type | Packed-Bed Reactor with Pd Catalyst | Enables heterogeneous catalysis, easy separation of product from catalyst. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls residence time for reaction optimization. |

| Temperature | 80 - 150 °C | Precise heating improves reaction kinetics and selectivity. |

| Pressure | 5 - 10 bar | Allows for the use of solvents above their boiling points, enhancing reaction rates. |

| Productivity | g/hour | Flow systems are designed for continuous output, enabling higher productivity than batch. youtube.com |

This table is illustrative and projects potential parameters for a flow chemistry setup.

Automated synthesis platforms can use data from such flow experiments to rapidly screen different reaction conditions and optimize the synthesis. This high-throughput experimentation can accelerate the discovery of ideal conditions for producing 2-Chloro-4-(2-nitrophenyl)benzoic acid and its derivatives.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The structure of 2-Chloro-4-(2-nitrophenyl)benzoic acid, featuring a carboxylic acid group and multiple aromatic rings, makes it an interesting candidate for research in supramolecular chemistry. The carboxylic acid moiety is a classic functional group for forming robust hydrogen-bonded dimers. These dimers can act as building blocks, or "synthons," for creating more complex, ordered structures through self-assembly.

The biaryl core provides a rigid scaffold, while the chloro and nitro groups can participate in other non-covalent interactions, such as halogen bonding and π–π stacking. The interplay of these different interactions could be harnessed to guide the self-assembly of the molecules into specific one-, two-, or three-dimensional architectures like tapes, sheets, or porous frameworks.

Future research could investigate how this molecule co-crystallizes with other molecules to form co-crystals or molecular salts with unique properties. By selecting appropriate co-formers, it may be possible to engineer materials with desired characteristics, such as altered solubility or thermal stability. The study of its polymorphic behavior—the ability to exist in multiple crystal forms—is also a relevant avenue, as different polymorphs can have distinct physical properties.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Chloro-4-(2-nitrophenyl)benzoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of halogenated benzoic acid derivatives typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can link aryl halides (e.g., 2-chloro-4-iodobenzoic acid) with nitrophenyl boronic acids. Key conditions include:

- Catalyst: Palladium(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

- Base: K₂CO₃ or Na₂CO₃ in polar aprotic solvents (DMF, toluene) .

- Temperature: 80–110°C under inert atmosphere.

Optimization strategies:

- Vary catalyst loading to balance cost and yield.

- Screen solvents (e.g., DMF for solubility vs. toluene for reduced side reactions).

- Monitor reaction progress via TLC or HPLC to identify ideal termination points .

Advanced: How can crystallographic data discrepancies be resolved for halogenated benzoic acids?

Answer:

Discrepancies in X-ray diffraction data (e.g., poor refinement statistics, twinning) require:

- Software tools: SHELXL for refinement and OLEX2 for visualization. Use the

TWINcommand in SHELXL to model twinning . - Validation: Cross-check with spectroscopic data (NMR, IR) to confirm functional groups.

- High-resolution data: Collect data at low temperature (100 K) to reduce thermal motion artifacts. For example, a monoclinic P2₁/n space group with a = 14.15 Å, b = 7.32 Å, c = 14.72 Å, and β = 104.89° was reported for a related compound .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshields adjacent protons).

- IR: Detect carboxylic acid (∼1700 cm⁻¹) and nitro (∼1520 cm⁻¹) stretches .

- HPLC: Validate purity using a C18 column, acetonitrile/water (70:30) mobile phase, and UV detection at 254 nm. Recovery rates of 98–103% and RSD <1.2% are achievable .

Advanced: How do electron-withdrawing substituents influence reaction pathways in cross-coupling reactions?

Answer:

The nitro group at the 2-position enhances electrophilicity of the aryl halide, accelerating oxidative addition in Pd-catalyzed couplings. Comparative studies with trifluoromethyl analogs show:

| Substituent | σₚ (Hammett) | Impact on Reaction Rate |

|---|---|---|

| -NO₂ | +0.78 | Faster oxidative addition |

| -CF₃ | +0.54 | Moderate rate increase |

Higher σₚ values correlate with increased reactivity, but may also promote side reactions (e.g., protodehalogenation) .

Basic: What biological assays are suitable for preliminary toxicity screening?

Answer:

- In vitro cytotoxicity: Use MTT assays on human cell lines (e.g., HepG2, HEK293).

- Enzyme inhibition: Test against cyclooxygenase (COX) or kinases via fluorometric assays. For analogs, IC₅₀ values in the µM range have been reported .

- Membrane permeability: Employ Caco-2 cell monolayers to predict absorption .

Advanced: How to address conflicting solubility data across solvent systems?

Answer:

Contradictions arise from solvent polarity and hydrogen bonding. Systematic approaches include:

- Phase diagrams: Map solubility in binary solvent mixtures (e.g., DMSO/water).

- Hansen parameters: Compare solubility predictions using dispersion (δD), polarity (δP), and hydrogen bonding (δH) components.

- Crystallization trials: Use high-throughput platforms to screen >50 solvents .

Basic: What are best practices for ensuring synthetic reproducibility?

Answer:

- Standardize reagents: Use freshly distilled amines or boronic acids to avoid degradation.

- Control moisture: Conduct reactions under N₂/Ar with molecular sieves.

- Document protocols: Specify exact catalyst batches (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) .

Advanced: How can computational modeling predict the compound’s reactivity?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO).

- Molecular docking: Simulate interactions with enzyme active sites (e.g., COX-2) using AutoDock Vina.

- Solvent effects: Apply COSMO-RS to predict solvation free energies .

Basic: How to optimize recrystallization for high-purity samples?

Answer:

- Solvent pairs: Use ethanol/water or acetone/hexane gradients.

- Cooling rate: Slow cooling (0.5°C/min) to avoid amorphous precipitates.

- Seeding: Introduce microcrystals to induce controlled nucleation .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs)?

Answer:

- Deuterium labeling: Replace H with D at reactive sites (e.g., ortho to nitro group) to study rate-determining steps.

- KIE >1: Indicates bond-breaking in the rate-limiting step (e.g., C-Cl cleavage).

- Secondary KIEs: Probe steric effects in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.